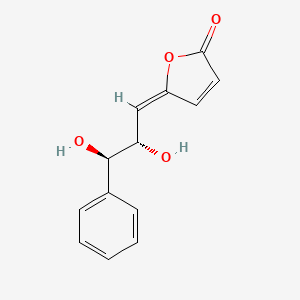
Goniobutenolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Goniobutenolide A is a natural product found in Goniothalamus amuyon, Goniothalamus borneensis, and Goniothalamus giganteus with data available.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
Goniobutenolide A has been synthesized starting from d-glucose, with a focus on its potential antiproliferative activity against tumor cell lines. The synthesis process includes a key one-pot sequence of Z-selective Wittig olefination/lactonization/β-elimination, leading to various lactones including goniobutenolide A and its epimers. These compounds, upon evaluation, exhibited potent cytotoxic activities against a panel of tumor cell lines, indicating their potential in antitumor applications (Popsavin et al., 2012). Further studies corroborate this finding, highlighting the synthesis of goniobutenolides and their cytotoxic effectiveness in inducing apoptosis in a caspase-dependent manner and causing changes in cell cycle distribution in tumor cells (Kovacevic et al., 2016).
Styryllactone Studies
Research into styryllactones, a group of compounds including goniobutenolide A, has shown that they possess antiproliferative activity against cancer cells. This activity is primarily linked to the induction of apoptosis in target cells. Goniobutenolide A, as a part of this group, contributes to the broader understanding of natural compounds in cancer treatment and prevention (Seyed et al., 2014).
Photoisomerization Studies
A significant advancement in the study of goniobutenolides includes the development of a visible light-induced photoisomerization method for γ-(Z)-alkylidenebutenolides, such as goniobutenolide A. This method allows for the conversion of these compounds to their corresponding E-components, enhancing their potential utility in various synthetic applications (Chatterjee et al., 2022).
Propiedades
Nombre del producto |
Goniobutenolide A |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(5E)-5-[(2S,3R)-2,3-dihydroxy-3-phenylpropylidene]furan-2-one |
InChI |
InChI=1S/C13H12O4/c14-11(8-10-6-7-12(15)17-10)13(16)9-4-2-1-3-5-9/h1-8,11,13-14,16H/b10-8+/t11-,13+/m0/s1 |
Clave InChI |
XDLSRIVPCBODNQ-YRFMYUJQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]([C@H](/C=C/2\C=CC(=O)O2)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(C=C2C=CC(=O)O2)O)O |
Sinónimos |
goniobutenolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



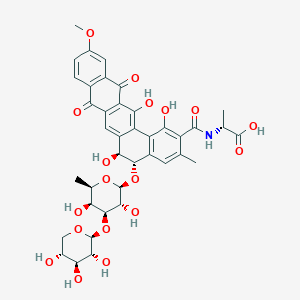
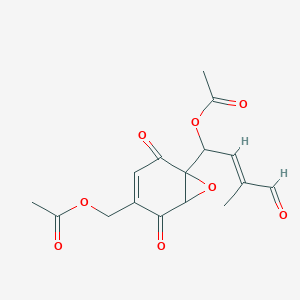
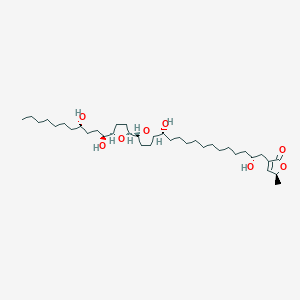
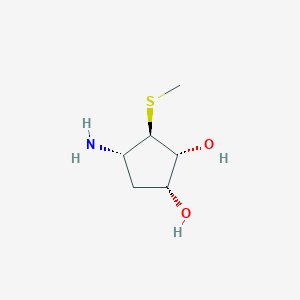
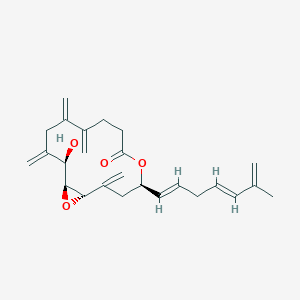
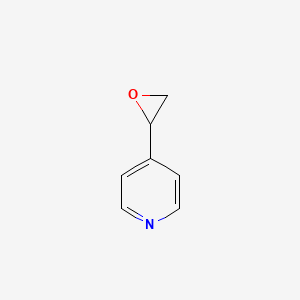
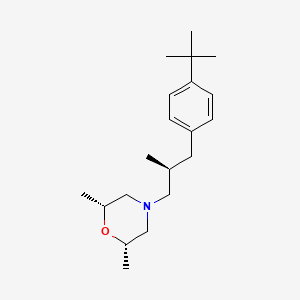
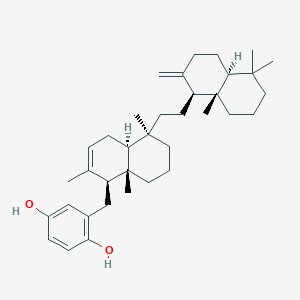
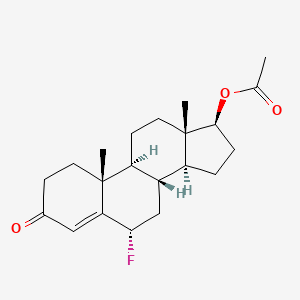
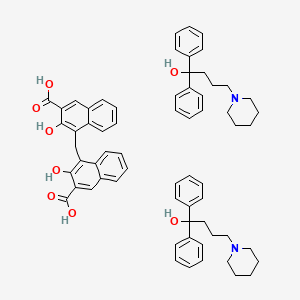
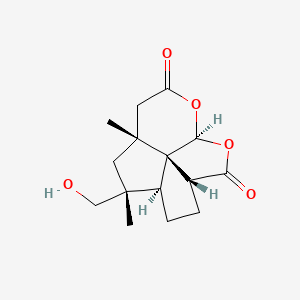
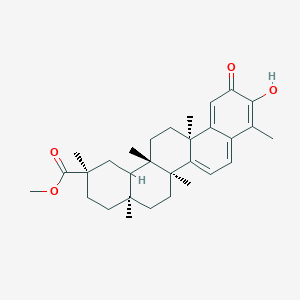
![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)
![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)